(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
(Z)-N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-14-7-4-9-15-17(14)11-10-16-21(19,20)12-8-13-5-2-1-3-6-13/h1-9,12,16H,10-11H2/b12-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATJBYAWWWSNPH-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 6-oxopyridazin-1(6H)-yl derivatives with ethylating agents to form the intermediate, which is then reacted with phenylethenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
The biological activity of (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide has been predicted based on its structural characteristics. Compounds with similar structures often exhibit a range of pharmacological effects, including:
- Antibacterial Activity : The sulfonamide group is known for its ability to inhibit bacterial growth.
- Anticancer Potential : Preliminary studies indicate that the compound may have tumor growth inhibition properties.
- Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against various bacterial strains |
| Anticancer | Significant reduction in tumor size in models |
| Anti-inflammatory | Reduced inflammatory markers in cell lines |
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide resulted in a significant reduction in tumor size compared to control groups. This suggests potential utility as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
In vitro studies indicated that the compound effectively reduced TNF-alpha and IL-6 production in macrophage cell lines, showcasing its anti-inflammatory properties. The following table summarizes these findings:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Wirkmechanismus
The mechanism of action of (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction is facilitated by the sulfonamide group, which can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related sulfonamide-pyridazinone hybrids are compared based on synthesis, substituents, and reported properties:
Key Observations:
Synthetic Routes: Compound 5a is synthesized via nucleophilic substitution using benzyl bromide derivatives under mild conditions (5°C, DMF), ensuring minimal decomposition of the pyridazinone core . In contrast, compound 17 involves complex alkylation and guanidine formation steps, reflecting the challenges of introducing fluorinated and bulky substituents .
Linker Flexibility: The ethyl spacer in the target compound balances rigidity and flexibility, while 17 employs a longer hexane chain to accommodate multiple substituents.
Spectroscopic Characterization :
- HRMS data for 5a (m/z 290.020620) confirm successful synthesis with high precision (<5 ppm error) . Similar data for the target compound are absent in the provided evidence, highlighting a gap in published analytical validation.
Research Findings and Limitations
- Thermodynamic Stability: The (Z)-configuration of the target compound’s ethenesulfonamide group likely imposes steric constraints that could affect binding kinetics compared to non-stereospecific analogues like 5a.
Biologische Aktivität
(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C14H16N4O2S
- Molecular Weight : 304.37 g/mol
- IUPAC Name : (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide
Antioxidant Properties
Research indicates that compounds similar to (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide exhibit significant antioxidant activities. These activities are often assessed through various assays, including the CUPRAC (cupric ion reducing antioxidant capacity) assay, which measures the ability to scavenge free radicals and reduce oxidative stress in biological systems .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies have focused on its effects on various enzymes, including cholinesterases and glucosidases. Such inhibition is crucial for therapeutic applications in conditions like diabetes and neurodegenerative diseases .
Anticancer Activity
Several studies have explored the anticancer properties of related compounds. For instance, derivatives of pyridazine have been tested against pancreatic cancer cell lines (PANC-1), demonstrating strong cytotoxic effects and induction of apoptosis through specific signaling pathways. These findings suggest that (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide may also possess similar anticancer properties .
Study 1: Antioxidant and Enzyme Inhibitory Effects
A recent study evaluated the antioxidant capabilities of a compound structurally related to (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide. The results indicated significant free radical scavenging activity and effective inhibition of glucosidase, which is vital for managing blood glucose levels in diabetic patients .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of a pyridazine derivative. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent. The study utilized molecular docking techniques to predict interactions between the compound and target proteins involved in cancer progression .
Summary of Research Findings
Q & A
Basic Questions
Q. What are the optimal synthetic strategies for (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide?
- Methodology : The compound can be synthesized via sulfonamide coupling reactions. For example, analogous (E)-isomers of sulfonamides are synthesized by condensing sulfamoyl acetates with aldehydes under reflux conditions in ethanol, followed by acid quenching (e.g., acetic acid) to precipitate the product . For stereochemical control (Z-configuration), reaction parameters like temperature, solvent polarity, and catalysts (e.g., piperidine acetate) should be optimized to favor the desired isomer .
- Key Data : Yield optimization (e.g., 49% for a related (E)-isomer) and characterization via ¹H NMR (e.g., δ 6.57–7.52 ppm for aromatic and olefinic protons) are critical .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- ¹H NMR : Resolve olefinic protons (δ ~6.5–7.5 ppm) to confirm Z/E configuration. For example, coupling constants (J = 15.3 Hz for trans olefins) distinguish isomers .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ observed vs. calculated) .
- X-ray crystallography : Resolve stereochemistry if single crystals are obtainable .
Q. How should researchers handle this compound safely in the lab?
- Guidelines : Follow standard sulfonamide safety protocols:
- Avoid dust inhalation (S22) and skin/eye contact (S24/25) .
- Use fume hoods and personal protective equipment (PPE) during synthesis .
Advanced Research Questions
Q. How can stereochemical purity of the (Z)-isomer be ensured during synthesis?
- Methodology :
- Chiral auxiliaries : Use enantioselective catalysts or templates to bias Z-configuration.
- Chromatographic separation : Employ chiral HPLC or flash chromatography to isolate the Z-isomer.
- Kinetic vs. thermodynamic control : Lower temperatures may favor kinetic products (Z-isomer), while higher temperatures favor thermodynamically stable E-isomers .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodology :
- Enzyme inhibition : Test against pyridazine-linked targets (e.g., kinases or phosphatases) using fluorescence-based assays. Pyridazine derivatives are studied in diabetes research, suggesting relevance to metabolic enzymes .
- Cellular assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., COX-2 inhibition) in cell lines .
Q. How can computational modeling aid in understanding its mechanism of action?
- Methodology :
- Molecular docking : Simulate binding to targets like COX-2 or PPARγ using software (AutoDock, Schrödinger).
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity or stability .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodology :
- Orthogonal assays : Confirm activity using multiple methods (e.g., enzymatic vs. cellular assays).
- Structural analogs : Synthesize derivatives to isolate pharmacophores (e.g., modifying the phenyl or pyridazine moieties) .
- Meta-analysis : Compare datasets from peer-reviewed studies, prioritizing assays with validated positive controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
